N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16F3NO5S and its molecular weight is 403.37. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Parabens and Their Aquatic Environment Impact
Parabens, structurally related due to their benzoate backbone, are widely used as preservatives in various consumer products. Research has highlighted their presence in aquatic environments, raising concerns about their potential as weak endocrine disruptors. The study by Haman et al. (2015) discusses their occurrence, fate, and behavior in water, noting that despite wastewater treatments, parabens are detectable in effluents and surface waters, leading to continuous environmental exposure. The study also points to the formation of chlorinated by-products, necessitating further research on their stability and toxicity (Haman et al., 2015).
Heterocyclic Compounds with Biological Significance
Heterocyclic compounds, such as those incorporating a triazine scaffold, have been extensively studied for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This review by Verma et al. (2019) emphasizes the importance of triazine analogs in medicinal chemistry, suggesting the potential of similarly structured compounds for drug development (Verma et al., 2019).
Benzoxaboroles: Old Compounds, New Applications
Benzoxaboroles, derivatives of phenylboronic acids, have found new applications due to their exceptional properties. Adamczyk-Woźniak et al. (2009) review their use as building blocks in organic synthesis, their biological activity, and clinical trials, suggesting a potential area of interest for compounds with similar versatile properties (Adamczyk-Woźniak et al., 2009).
Carcinogenic Metabolites of Benzene
Research on the carcinogenic metabolites of benzene, such as the study by Hecht (2002), provides insights into the metabolic pathways and potential health risks associated with chemical exposure, which might be relevant for the study of similar compounds (Hecht, 2002).
Novel Brominated Flame Retardants
A review on the occurrence and potential risks of novel brominated flame retardants in indoor environments by Zuiderveen et al. (2020) highlights the need for more research on the environmental impact and health risks of chemical compounds used in consumer products. This could indicate areas of research interest for similarly used chemical entities (Zuiderveen et al., 2020).
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO5S/c1-16(22,11-5-6-14-15(8-11)26-10-25-14)9-21-27(23,24)13-4-2-3-12(7-13)17(18,19)20/h2-8,21-22H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOQOHJJXCZJGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.